molecular formula C10H17N3S B1663564 Dexpramipexole CAS No. 104632-28-2

Dexpramipexole

Cat. No. B1663564
M. Wt: 211.33 g/mol
InChI Key: FASDKYOPVNHBLU-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dexpramipexole is a first-in-class oral investigational medicine that lowers blood and tissue eosinophils before they can cause damage in the target organ . It is being developed by Areteia Therapeutics and has the potential to be the first oral treatment ever approved for eosinophilic asthma .


Synthesis Analysis

A new chemoenzymatic method has been developed for the synthesis of (S)- and ®-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl) acetamide, two key synthons for the preparation of (S)-pramipexole, an anti-Parkinson drug, and its enantiomer dexpramipexole .


Molecular Structure Analysis

The molecular structure of Dexpramipexole can be found in various chemical databases .


Chemical Reactions Analysis

Dexpramipexole was observed to produce a significant and targeted depletion of eosinophils in the blood of ALS patients .


Physical And Chemical Properties Analysis

The physical and chemical properties of Dexpramipexole can be found in various chemical databases .

Scientific Research Applications

Neuroprotective Potential in Amyotrophic Lateral Sclerosis (ALS)

Dexpramipexole (DEX), originally investigated for ALS treatment, has shown potential neuroprotective effects. It is the R(+) enantiomer of pramipexole and has been under development for its possible neuroprotective therapy for ALS. Unlike pramipexole, dexpramipexole exhibits significantly lower affinity for dopaminergic receptors, suggesting fewer dopaminergic side effects (Cheah & Kiernan, 2010). In a phase 2 study, dexpramipexole demonstrated signs of neuroprotective benefit, though a subsequent phase 3 trial (EMPOWER) showed no significant difference from placebo in function and survival measures (Cudkowicz et al., 2013).

Potential in Treating Neonatal Hypoxic/Ischemic Encephalopathy

DEX has shown promise in treating neonatal hypoxic/ischemic encephalopathy (HIE). It is known for increasing mitochondrial ATP production and prompting neuroprotection in adult rodents subjected to cerebral ischemia. In rat models, DEX reduced brain injury, suggesting its potential translational application in treating perinatal cerebrovascular disorders (Muzzi et al., 2018).

Application in Chronic Rhinosinusitis with Nasal Polyps

Dexpramipexole has been found to effectively lower blood and tissue eosinophils in subjects with chronic rhinosinusitis with nasal polyps (CRSwNP). This suggests its utility in eosinophilic asthma and other eosinophil-associated diseases. Despite profound tissue eosinophil depletion, no significant reduction in total polyp score was observed (Prussin et al., 2017).

Eosinophil-Lowering Effects

DEX demonstrated pronounced, dose- and time-dependent eosinophil-lowering effects in clinical trials. This effect developed after one month on treatment, remained constant throughout the treatment, and partially recovered to baseline levels upon drug withdrawal. All doses tested were well tolerated, and notably, there was no increase in infection-related adverse events associated with eosinophil-lowering effects. This finding is significant for the potential treatment of hypereosinophilic syndromes and other eosinophilic-associated diseases (EADs) (Dworetzky et al., 2017).

Modulating Mitochondrial Function and Energy Production

DEX has shown efficacy in sustaining mitochondrial function and energy production. This has been explored in a mouse model of progressive multiple sclerosis (MS), where it offered neuroprotection by supporting mitochondrial functioning. Given its good safety profile in humans, DEX's application in progressive MS represents a potential therapeutic approach (Buonvicino et al., 2020).

Impact on Cognitive Function in Sepsis-Associated Encephalopathy

A study evaluating the effects of DEX on cognitive function in a mouse model of sepsis-associated encephalopathy (SAE) indicated its potential in ameliorating cognitive deficits. DEX was found to protect mitochondria against lipopolysaccharide (LPS)-induced impairment and inhibited activation of pyroptosis and apoptosis pathways. This study provided theoretical evidence supporting DEX for the treatment of SAE (Zhang et al., 2023).

Future Directions

Areteia Therapeutics is currently conducting three global Phase III clinical trials of dexpramipexole in eosinophil-associated asthma . The results are expected to be promising for patients with asthma and eosinophil-associated diseases .

properties

IUPAC Name

(6R)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASDKYOPVNHBLU-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCC2=C(C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN[C@@H]1CCC2=C(C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50146624
Record name Dexpramipexole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50146624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dexpramipexole

CAS RN

104632-28-2
Record name Dexpramipexole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104632-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexpramipexole [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104632282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexpramipexole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15130
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dexpramipexole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50146624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXPRAMIPEXOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WI638GUS96
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

3.0 g of propylamine hydrochloride was dissolved in 60 mL of methanol and 2.2 g of 2-amino-oxo-4,5,6,7-tetrahydrobenzothiazole was added. 1.1 mL of propylamine was poured into the mixture to set pH within the range 6.5-7.0. Then 0.7 g of sodium cyanoborohydride was added and the reaction mixture was stirred for 70 hours under nitrogen atmosphere and at ambient temperature. The reaction mixture was diluted with 50 mL of water and 10 mL of conc. hydrochloric acid. Solvents were removed by evaporation, the yellow residue was stirred with ethanol and the solid was removed by filtration. The filtrate was made alkaline with potassium hydroxide solution and the precipitate was again removed by filtration. Filtrate was several times evaporated with ethanol to remove propylamine. The residue was dissolved in hot ethanol and resulting crystals were collected and dried. Reaction product was characterised by NMR spectra.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
reactant
Reaction Step Three
Quantity
0.7 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

In some embodiments, step one of the process may include the additional steps of heating a diamine to form a solution or melt in a heating step and adding the n-propyl halide or n-propyl sulfonate slowly over a period of time from, for example, about 0.5 hours to about 5 hours, in an additional step. In other embodiments, after the n-propyl halide or n-propyl sulfonate has been completely added to the 2,6 diamino-4,5,6,7-tetrahydro-benzothiazole, the reaction may continue under heating for an additional period of time ranging from, for example, about 1 hour to about 12 hours, in a reaction step. In certain embodiments, the reaction mixture may be mixed by, for example, stirring for one or more of the steps above or the reaction mixture may be continually stirred from the heating step to the reaction step. Following the reaction step, the reaction mixture may be cooled and the 2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole may be isolated and purified.
[Compound]
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
n-propyl halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
n-propyl halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

The products of purification processes were then analyzed by HPLC for chemical and chiral purity. FIG. 3A shows an exemplary HPLC trace starting material. In FIG. 4A, a large (6R)-4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine peak can be observed at about 6 minutes and a much smaller (6S)-4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine peak can be seen at about 9 minutes. The area of these peaks provides an estimated composition for the mixture which is shown in the table below the trace, and shows the mixture as containing about 90.2% (6R) and 8.8% (6S)-4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine. FIG. 3B shows an exemplary trace of the 2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole product following purification. In FIG. 3B, a large (6R)2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole peak is observed at about 6 minutes, and no (6S)2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole peak is observed. It is additionally of note that several other minor peaks are also reduced or eliminated in the product trace, and the table below the trace indicates that (6R)-4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine makes up 99.9% of the product solution which is within the limits of analytical detectability. Results for each exemplary reaction are provided in Table 3:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dexpramipexole
Reactant of Route 2
Reactant of Route 2
Dexpramipexole
Reactant of Route 3
Reactant of Route 3
Dexpramipexole
Reactant of Route 4
Reactant of Route 4
Dexpramipexole
Reactant of Route 5
Reactant of Route 5
Dexpramipexole
Reactant of Route 6
Reactant of Route 6
Dexpramipexole

Citations

For This Compound
1,000
Citations
ME Bozik, JL Mather, WG Kramer… - The Journal of …, 2011 - Wiley Online Library
… The effect of food on the single‐dose PK of dexpramipexole was also evaluated. Single … ) of dexpramipexole over 4.5 days were safe and well tolerated. Dexpramipexole was rapidly …
Number of citations: 41 accp1.onlinelibrary.wiley.com
M Cudkowicz, ME Bozik, EW Ingersoll, R Miller… - Nature medicine, 2011 - nature.com
… design and tested a drug, dexpramipexole, that had not been … A previous open-label study of dexpramipexole in subjects … the safety and tolerability of dexpramipexole, as well as the …
Number of citations: 199 www.nature.com
TM Laidlaw, C Prussin, RA Panettieri, S Lee… - The …, 2019 - Wiley Online Library
… patients with ALS treated with dexpramipexole, as well as the … , we hypothesized that dexpramipexole treatment would lower … -center study of dexpramipexole treatment in subjects with …
Number of citations: 79 onlinelibrary.wiley.com
BC Cheah, MC Kiernan - IDrugs: the investigational drugs journal, 2010 - europepmc.org
… Dexpramipexole exhibits significantly lower affinity for … In clinical trials to date, dexpramipexole has been safe and well … pharmacological properties of dexpramipexole and describes …
Number of citations: 48 europepmc.org
SR Panch, ME Bozik, T Brown, M Makiya… - Blood, The Journal …, 2018 - ashpublications.org
… dexpramipexole might be effective treatment of eosinophil-associated disorders. The primary objective of this study was to evaluate dexpramipexole … safety of dexpramipexole in patients …
Number of citations: 49 ashpublications.org
ME Cudkowicz, LH van den Berg, JM Shefner… - The Lancet …, 2013 - thelancet.com
… We aimed to assess efficacy and safety of dexpramipexole in … (474 randomly allocated dexpramipexole, 468 randomly … between participants in the dexpramipexole group (score 441·76, …
Number of citations: 254 www.thelancet.com
SI Dworetzky, GT Hebrank, DG Archibald… - Blood Cells, Molecules …, 2017 - Elsevier
… mg demonstrated that dexpramipexole consistently and markedly … event rate was similar for dexpramipexole and placebo, and … -lowering effect of dexpramipexole in the peripheral blood …
Number of citations: 33 www.sciencedirect.com
S Mignani, JP Majoral, JF Desaphy, G Lentini - Molecules, 2020 - mdpi.com
… review the development of dexpramipexole for the treatment of … In this respect, the origin of dexpramipexole development … -approved riluzole and dexpramipexole, which represents an …
Number of citations: 15 www.mdpi.com
S Siddiqui, SE Wenzel, ME Bozik, DG Archibald… - Journal of Allergy and …, 2023 - Elsevier
… (CRSwNP),10 dexpramipexole significantly 89 decreased … dexpramipexole demonstrated substantial depletion of tissue eosinophils. Evidence to 91 date indicates that dexpramipexole …
Number of citations: 2 www.sciencedirect.com
ME Bozik, H Mitsumoto, BR Brooks… - … Lateral Sclerosis and …, 2014 - Taylor & Francis
… dexpramipexole in the most comprehensive clinical trial ever conducted in ALS (Citation1). Dexpramipexole … Dexpramipexole at total daily doses up to 300 mg was well-tolerated in both …
Number of citations: 59 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.